molecular formula C4H9F2N B2981896 1,1-Difluoro-2-methylpropan-2-amine CAS No. 1513291-91-2; 1803583-55-2

1,1-Difluoro-2-methylpropan-2-amine

Cat. No.: B2981896
CAS No.: 1513291-91-2; 1803583-55-2
M. Wt: 109.12
InChI Key: SYTBFGGNMOJFEU-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpropan-2-amine (IUPAC name: 2-methyl-1,1-difluoropropan-2-amine) is a fluorinated aliphatic amine with the molecular formula C₄H₉F₂N and a molecular weight of 121.12 g/mol. Its structure features a central tertiary carbon bonded to two fluorine atoms, a methyl group, and an amine group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where fluorinated amines are valued for their metabolic stability and bioavailability .

Properties

IUPAC Name

1,1-difluoro-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBFGGNMOJFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1,1-difluoro-2-methylpropan-2-amine with key structural analogues, focusing on substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Position Key Properties/Applications
1,1-Difluoro-2-methylpropan-2-amine C₄H₉F₂N 121.12 Two F, one CH₃, tertiary amine Aliphatic (C1) High polarity; synthetic intermediate
1-Fluoro-2-methylpropan-2-amine C₄H₁₀FN 105.13 One F, one CH₃, tertiary amine Aliphatic (C1) Lower electronegativity vs. difluoro; intermediate in organofluorine chemistry
1-(4-Fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃FN 166.22 4-Fluorophenyl, CH₃, tertiary amine Aromatic (phenyl) Enhanced π-π stacking; CNS drug analog
1-(2,4-Difluorophenyl)propan-2-amine C₉H₁₁F₂N 171.19 2,4-Difluorophenyl, secondary amine Aromatic (phenyl) Bioactive scaffold; potential antidepressant
Key Observations:
  • Fluorine Position: Aliphatic fluorine (as in 1,1-difluoro-2-methylpropan-2-amine) exerts stronger inductive electron-withdrawing effects than aromatic fluorine, reducing the amine’s basicity (pKa) compared to non-fluorinated analogues. This property enhances its stability in acidic environments .
  • Steric Effects : The tertiary amine and methyl group in 1,1-difluoro-2-methylpropan-2-amine create steric hindrance, limiting nucleophilic reactivity compared to secondary amines like 1-(2,4-difluorophenyl)propan-2-amine .
  • Aromatic vs. Aliphatic Fluorine : Aromatic fluorine (e.g., in 1-(4-fluorophenyl)-2-methylpropan-2-amine) enhances lipophilicity and bioavailability, making such compounds more suited for blood-brain barrier penetration in CNS-targeted drugs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1-difluoro-2-methylpropan-2-amine for high purity and yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or fluorination strategies. For example, hydrochlorination of intermediates (e.g., forming a stable hydrochloride salt) can improve purity . Reaction conditions such as temperature (e.g., reflux in ethanol) and catalysts (e.g., sodium methoxide) from analogous fluorinated amines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) can be adapted . Purification via recrystallization or column chromatography is recommended, with characterization by 1H^{1}\text{H}/19F^{19}\text{F} NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing 1,1-difluoro-2-methylpropan-2-amine?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorination patterns, while 1H^{1}\text{H} NMR resolves methyl and amine proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated: 109.12 g/mol for C4_4H9_9F2_2N).
  • IR Spectroscopy : Identifies N-H and C-F stretches (~3300 cm1^{-1} for amines, 1100–1000 cm1^{-1} for C-F bonds) .

Q. What safety precautions are required when handling 1,1-difluoro-2-methylpropan-2-amine?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,1-difluoro-2-methylpropan-2-amine be achieved?

  • Methodological Answer : Chiral resolution or asymmetric catalysis may be employed. For example, transaminase-mediated synthesis (as seen in related 1-phenylpropan-2-amine derivatives) can introduce enantioselectivity . Chiral auxiliaries or chromatography (e.g., chiral HPLC) can separate enantiomers, with optical rotation and circular dichroism (CD) used for validation .

Q. What computational methods predict the reactivity of 1,1-difluoro-2-methylpropan-2-amine in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of fluorine substituents. For instance, fluorine’s electron-withdrawing nature increases electrophilicity at adjacent carbons, guiding reaction site predictions. Software like Gaussian or ORCA can simulate transition states for substitution reactions .

Q. How do structural modifications (e.g., methyl vs. cyclohexyl groups) impact the biological activity of fluorinated amines?

  • Methodological Answer : Comparative studies using structure-activity relationship (SAR) models are key. For example, replacing methyl with cyclohexyl (as in 1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride) alters lipophilicity and binding affinity to biological targets . Assays like enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GPCRs) quantify these effects .

Q. How should researchers resolve contradictions in reported synthetic yields for fluorinated amines?

  • Methodological Answer :

  • Data Triangulation : Compare methods across studies (e.g., reaction time, solvent polarity). For instance, yields for similar compounds vary with catalysts (e.g., Fe/NH4_4Cl in reductive amination vs. Pd catalysts in cross-coupling) .
  • Controlled Replication : Systematically test variables (temperature, stoichiometry) to identify critical factors.
  • Error Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility .

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